molecular formula C19H17Cl2FN4S B4639773 N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-PHENETHYLTHIOUREA

N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-PHENETHYLTHIOUREA

Cat. No.: B4639773
M. Wt: 423.3 g/mol
InChI Key: RPHQRZVCHWLPGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chlorinated and fluorinated benzyl groups, as well as a phenethylthiourea moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-chloro-1H-pyrazole-3-carboxylic acid in the presence of a base to form the corresponding benzyl pyrazole derivative. This intermediate is then reacted with phenethylthiourea under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENYLTHIOUREA
  • N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-METHYLTHIOUREA

Uniqueness

N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N’-PHENETHYLTHIOUREA is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds may not.

Properties

IUPAC Name

1-[4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN4S/c20-15-7-4-8-17(22)14(15)11-26-12-16(21)18(25-26)24-19(27)23-10-9-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQRZVCHWLPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NC2=NN(C=C2Cl)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-PHENETHYLTHIOUREA
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N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-PHENETHYLTHIOUREA
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N-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-PHENETHYLTHIOUREA

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